

Structural Elucidation & Solid-State Engineering of 2,3-Dichloro-5-iodopyridine

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Compound of Interest

Compound Name: 2,3-Dichloro-5-iodopyridine

CAS No.: 97966-01-3

Cat. No.: B1321507

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A Technical Guide for Fragment-Based Drug Discovery (FBDD) and Agrochemical Synthesis Executive Summary

This guide details the structural analysis and crystallographic workflow for **2,3-dichloro-5-iodopyridine**, a critical halogenated heterocyclic building block. Widely utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) for late-stage pharmaceutical functionalization, understanding its solid-state behavior is paramount for process scale-up and polymorph control.

This document moves beyond standard synthesis to focus on the crystal engineering aspects—specifically the exploitation of the iodine

-hole for supramolecular assembly.

Part 1: Molecular Architecture & Theoretical Framework

The Halogen Hierarchy

In the solid state, **2,3-dichloro-5-iodopyridine** is not merely a space-filling scaffold; it is a directed assembly driver. The molecule features three halogen atoms, but they are electronically distinct.

- C2/C3-Chlorines: These atoms possess lower polarizability and higher electronegativity. In the crystal lattice, they primarily act as steric blockers or engage in weak Type I halogen interactions.
- C5-Iodine: This is the structural "anchor." Due to its high polarizability and the electron-withdrawing nature of the pyridine ring, the iodine atom exhibits a pronounced region of positive electrostatic potential on its outer surface—the

-hole.

The -Hole Interaction Model

The core structural hypothesis for this molecule is the formation of Halogen Bonds (XBs). Unlike hydrogen bonds, these are highly directional (angle).

- Donor: C5-Iodine (the

-hole).
- Acceptor: Pyridine Nitrogen (Lone pair) of a neighboring molecule.
- Result: The crystal structure is predicted to form 1D infinite chains or planar ribbons driven by

interactions.

Part 2: Experimental Crystallogenesis Protocol

To resolve the single-crystal structure, high-purity crystals are required. The following protocol utilizes a binary solvent system to balance solubility with slow nucleation, favoring the thermodynamically stable polymorph.

Materials

- Solute: **2,3-dichloro-5-iodopyridine** (>98% purity, confirmed by GC).
- Solvent A (Good): Dichloromethane (DCM) or Tetrahydrofuran (THF).
- Solvent B (Poor/Anti-solvent): n-Hexane or Pentane.

Growth Methodology (Slow Evaporation)

- Dissolution: Dissolve 50 mg of the substrate in 2 mL of Solvent A in a 4 mL scintillation vial. Sonicate to ensure complete dissolution.
- Filtration: Pass the solution through a 0.45 μ m PTFE syringe filter to remove dust nuclei.
- Layering: Carefully layer 1 mL of Solvent B on top of the solution. Do not mix.
- Incubation: Cover the vial with Parafilm, poke 3-4 small holes with a needle, and store at 4°C in a vibration-free environment.
- Harvest: Colorless, block-like crystals (approx. 0.2 x 0.2 x 0.1 mm) should appear within 48-72 hours.

Part 3: X-Ray Diffraction (XRD) Workflow

The following workflow describes the standard operating procedure (SOP) for characterizing the harvested crystals.



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Figure 1: Crystallographic workflow from sample selection to structural refinement.

Data Collection Parameters[1][2]

- Temperature: 100 K (Cryostream is essential to reduce thermal motion of the heavy Iodine atom).
- Radiation: Mo-K
(
Å) is preferred over Cu-K
to minimize absorption effects caused by the heavy Iodine atom.
- Strategy: Full sphere collection to ensure high redundancy, critical for accurate absorption correction (SADABS or equivalent).

Part 4: Structural Analysis & Interpretation

Once the structure is solved, the analysis must focus on the intermolecular interactions that dictate the material's bulk properties (melting point: -98°C) and solubility.

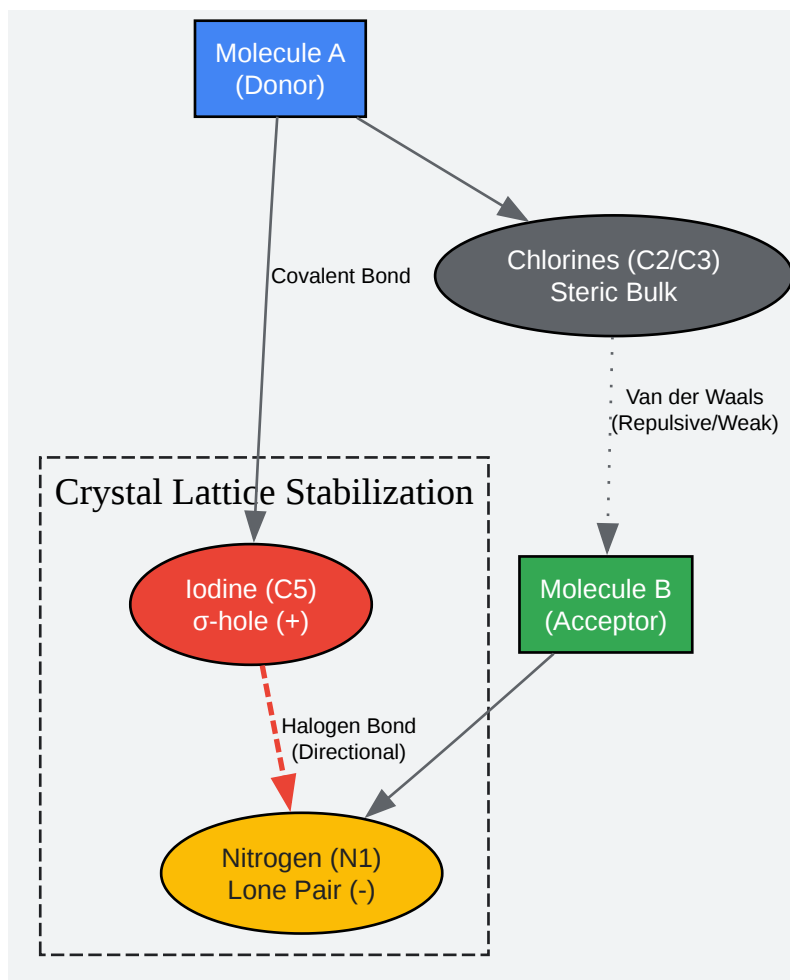
Key Structural Metrics Table

Typical values expected for **2,3-dichloro-5-iodopyridine** based on homologous series.

Parameter	Expected Range/Value	Significance
Space Group	or	Centrosymmetric packing is common for planar aromatics.
C-I Bond Length	2.08 - 2.10 Å	Standard bond length; elongation suggests strong XB participation.
C-Cl Bond Length	1.72 - 1.74 Å	Shorter and stronger than C-I.
C-I N		Linearity confirms -hole halogen bonding.
Interaction Distance	2.8 - 3.2 Å	Significantly shorter than the sum of van der Waals radii (Å).

The Halogen Bond Network (Logic Diagram)

The diagram below illustrates the competing forces within the crystal lattice. The Iodine-Nitrogen interaction is the dominant "supramolecular synthon."



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Figure 2: Interaction map highlighting the dominant

-hole driven assembly vs. steric chlorine effects.

Part 5: Pharmaceutical Relevance & Reactivity

Understanding this structure allows for rational drug design:

- Site-Selectivity: The C5-I bond is longer and weaker than the C2/C3-Cl bonds. In Pd-catalyzed cross-coupling, oxidative addition will occur exclusively at the C5 position first.
- Solubility Profile: The strong XB network () explains the compound's relatively high melting point compared to non-iodinated analogs. Disrupting this network requires polar aprotic solvents (DMF, DMSO) for effective reaction

solubilization.

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